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Compound of Interest

Compound Name: beta-D-mannofuranose

Cat. No.: B3052351 Get Quote

For researchers, scientists, and drug development professionals engaged in glycobiology and

carbohydrate chemistry, the precise structural elucidation of monosaccharides is paramount.

Mannose, a C-2 epimer of glucose, is a key monosaccharide that exists in equilibrium between

its pyranose and less abundant furanose forms. The α and β anomers of these cyclic forms

exhibit distinct stereochemistry at the anomeric carbon (C-1), leading to unique spectroscopic

signatures. This guide provides a comparative analysis of the Nuclear Magnetic Resonance

(NMR) spectral data for α- and β-mannofuranose, offering valuable insights for their

identification and characterization in solution.

Data Presentation: A Comparative Analysis
In aqueous solutions, mannose primarily exists as a mixture of α- and β-pyranose anomers,

with the furanose forms being minor components.[1] Consequently, obtaining complete and

isolated experimental NMR data for the furanose anomers can be challenging. The following

tables summarize the reported ¹H and ¹³C NMR spectral data for the more abundant pyranose

forms as a reference, followed by the available data for the furanose anomers.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for the Anomeric

Center of L-Mannopyranose in D₂O.[1]
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Anomer Nucleus
Chemical Shift (δ)
[ppm]

Coupling Constant
(J) [Hz]

α-L-Mannopyranose ¹H-1 ~5.17 ³JH1,H2 ≈ 1.8

¹³C-1 ~94.8 ¹JC1,H1 ≈ 170

β-L-Mannopyranose ¹H-1 ~4.88 ³JH1,H2 ≈ 1.0

¹³C-1 ~94.5 ¹JC1,H1 ≈ 160

Table 2: ¹³C NMR Chemical Shifts (δ) for α- and β-D-Mannofuranose in D₂O.

Note: Complete experimental data for all carbon atoms of the furanose anomers is not readily

available in recent literature. The following data is based on historical reports and serves as a

guideline.

Anomer C-1 C-2 C-3 C-4 C-5 C-6

α-D-

Mannofura

nose

~102.5 ~79.5 ~75.5 ~84.0 ~71.0 ~63.0

β-D-

Mannofura

nose

~97.0 ~77.0 ~78.0 ~81.0 ~72.0 ~63.0

¹H NMR Spectral Characteristics of Furanoses:

While a complete, assigned ¹H NMR spectrum for both mannofuranose anomers is not widely

reported, general trends for furanose rings can be used for their identification:

Anomeric Proton (H-1): The chemical shift of the anomeric proton is a key diagnostic feature.

Typically, the α-anomer (with the anomeric hydroxyl group cis to the C-2 hydroxyl group)

resonates at a lower field (higher ppm value) compared to the β-anomer.[2]

Coupling Constants (³JH1,H2): The coupling constant between H-1 and H-2 is also

informative. For α-furanoses, this coupling is generally larger (around 3-7 Hz) than for β-
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furanoses (typically 0-3 Hz).[2]

Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra of mannose in an

aqueous solution, which allows for the observation of both pyranose and furanose forms.

1. Sample Preparation:

Weigh 10-20 mg of D-mannose.

Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to

achieve better signal dispersion, which is crucial for resolving the signals of the minor

furanose anomers from the dominant pyranose signals.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g.,

presaturation) is typically used.

Temperature: 298 K (25 °C).

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain

singlets for each carbon.
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Temperature: 298 K (25 °C).

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds.

2D NMR (for complete assignment):

Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

invaluable for the unambiguous assignment of all proton and carbon signals, especially for

the overlapping resonances of the different anomers.

3. Data Processing and Referencing:

The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the NMR

spectra.

Chemical shifts are typically referenced internally to the residual HDO signal (at ~4.79 ppm

for ¹H NMR) or externally to a standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate).

For ¹³C NMR, an external reference or referencing to the solvent signal can be used.

Mandatory Visualization
Caption: Chemical structures of α-D-Mannofuranose and β-D-Mannofuranose.
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Caption: General workflow for NMR analysis of mannofuranose anomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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